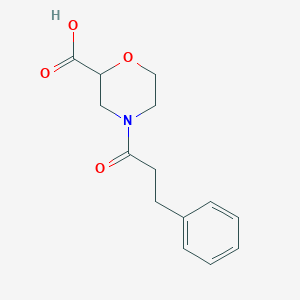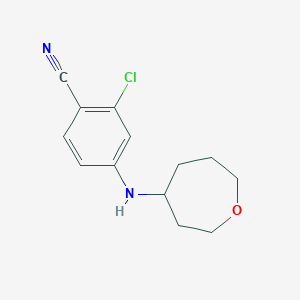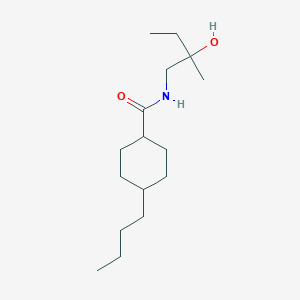
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid, also known as PPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. PPC is a morpholine derivative that has a phenylpropanoyl group attached to the nitrogen atom and a carboxylic acid group attached to the morpholine ring.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and NF-κB, which are involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid. One potential direction is the development of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid derivatives with improved solubility and potency. Another potential direction is the investigation of the potential of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the study of the mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid could lead to the discovery of new targets for cancer therapy and inflammation.
Synthesis Methods
The synthesis of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid involves the reaction of morpholine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to form the final product, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid.
Scientific Research Applications
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
4-(3-phenylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(7-6-11-4-2-1-3-5-11)15-8-9-19-12(10-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVKXYIDJQSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)


![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)
![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)